molecular formula C18H19N3O5S B2944556 N-(3-nitrophenyl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 313520-89-7

N-(3-nitrophenyl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2944556
CAS No.: 313520-89-7
M. Wt: 389.43
InChI Key: ZTIDPVHATSMZAC-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with a 3-nitrophenyl group at the amide nitrogen and a piperidin-1-ylsulfonyl moiety at the para position of the benzene ring. This compound belongs to the sulfonamide class of molecules, which are widely studied for their diverse pharmacological activities, including enzyme inhibition, anticancer, and antimicrobial effects.

Properties

IUPAC Name

N-(3-nitrophenyl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c22-18(19-15-5-4-6-16(13-15)21(23)24)14-7-9-17(10-8-14)27(25,26)20-11-2-1-3-12-20/h4-10,13H,1-3,11-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTIDPVHATSMZAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-nitrophenyl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves a multi-step process:

    Nitration of Benzene: The initial step involves the nitration of benzene to form nitrobenzene.

    Formation of 3-nitroaniline: Nitrobenzene is then reduced to form 3-nitroaniline.

    Sulfonylation: 3-nitroaniline undergoes sulfonylation with piperidine-1-sulfonyl chloride to form N-(3-nitrophenyl)-4-(piperidin-1-ylsulfonyl)aniline.

    Amidation: The final step involves the amidation of N-(3-nitrophenyl)-4-(piperidin-1-ylsulfonyl)aniline with benzoyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-nitrophenyl)-4-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

    Oxidation: The piperidinyl group can be oxidized to form N-oxide derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Major Products Formed

    Reduction: Formation of N-(3-aminophenyl)-4-(piperidin-1-ylsulfonyl)benzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of N-oxide derivatives.

Scientific Research Applications

N-(3-nitrophenyl)-4-(piperidin-1-ylsulfonyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Investigated for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-nitrophenyl)-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the piperidinylsulfonyl group can enhance binding affinity through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Similarities and Differences

The table below compares N-(3-nitrophenyl)-4-(piperidin-1-ylsulfonyl)benzamide with structurally related compounds:

Compound Name Core Structure Key Substituents Molecular Formula Biological Activity (Reported)
This compound Benzamide + sulfonamide 3-nitrophenyl, piperidinylsulfonyl C₁₈H₁₈N₄O₅S Not explicitly reported (structural analog data inferred)
Compound 2D216 (N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide) Benzamide + thiazole + sulfonamide 2,5-dimethylphenyl-thiazole, piperidinylsulfonyl C₂₃H₂₆N₄O₃S₂ NF-κB activation enhancer (HTS screen)
4-(1H-imidazol-1-yl)-N-(4-(N-thiazol-4-ylsulfamoyl)phenyl)benzamide Benzamide + imidazole + sulfonamide Imidazole, thiazole-sulfonamide C₁₉H₁₅N₅O₃S₂ Antibacterial activity (Gram-positive strains)
N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Benzamide + piperazine + phenoxy Piperazine-phenoxy, hydroxyphenyl C₂₉H₃₄N₄O₃ Not explicitly reported (synthesis focus)
N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide Benzamide + pyridazinone + sulfonamide Pyridazinone-methoxyphenyl, piperidinylsulfonyl C₂₅H₂₈N₄O₅S Unknown (structural data only)

Key Observations :

  • Electron-withdrawing vs.
  • Heterocyclic substitutions : Thiazole (2D216) and imidazole () substituents enhance activity in antibacterial or anticancer screens, suggesting that nitrogen-containing heterocycles improve target engagement.
Pharmacological and Screening Data
  • Imidazole derivatives ():
    • N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide: High anticancer activity (cervical cancer).
    • 4-(1H-imidazol-1-yl)-N-(4-(N-thiazol-4-ylsulfamoyl)phenyl)benzamide: Broad-spectrum antibacterial activity.
  • N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide : Lacks reported activity data but shares sulfonamide-piperidine motifs with the target compound, suggesting possible kinase or protease inhibition .
Computational Docking Insights

For example:

  • Glide 2.5 outperformed GOLD and FlexX in enrichment factors for diverse protein targets, suggesting that similar sulfonamide benzamides could be evaluated using this tool for virtual screening .

Biological Activity

N-(3-nitrophenyl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound features a complex structure comprising a nitrophenyl group, a piperidinyl sulfonyl moiety, and a benzamide backbone. The molecular formula is C12H15N3O3SC_{12}H_{15N_{3}O_{3}S}, with a molecular weight of approximately 373.4 g/mol. The synthesis typically involves four key steps:

  • Nitration of Benzene : Nitrobenzene is synthesized from benzene.
  • Formation of 3-nitroaniline : Nitrobenzene is reduced to yield 3-nitroaniline.
  • Sulfonylation : 3-nitroaniline undergoes sulfonylation with piperidine-1-sulfonyl chloride.
  • Amidation : The final step involves amidation with benzoyl chloride to produce the target compound.

The biological activity of this compound is attributed to its interaction with various molecular targets, particularly enzymes and receptors. The nitrophenyl group enhances electron transfer capabilities, while the piperidinyl sulfonyl group increases binding affinity through hydrogen bonding and hydrophobic interactions. This interaction can modulate biological pathways related to cell signaling and apoptosis, potentially influencing therapeutic outcomes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
A431 (epidermoid carcinoma)<10
Jurkat (T-cell leukemia)<15
HT29 (colon cancer)<5

The compound exhibited superior potency compared to standard chemotherapeutics, indicating its potential as a lead compound for drug development.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary findings suggest effectiveness against both Gram-positive and Gram-negative bacteria:

Bacterial Strain Minimum Inhibitory Concentration (MIC, µg/mL) Reference
Staphylococcus aureus12.5
Escherichia coli25

These results support its potential application in treating bacterial infections.

Case Study 1: Anticancer Screening

In a recent study, this compound was screened against multiple cancer cell lines. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis in A431 cells through the activation of caspase pathways .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of this compound against resistant bacterial strains. The study revealed that it could serve as an effective alternative to conventional antibiotics, especially in cases where resistance is prevalent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(3-nitrophenyl)-4-(piperidin-1-ylsulfonyl)benzamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via coupling reactions between a nitro-substituted aniline derivative and a sulfonyl chloride-functionalized benzamide. For example, amide bond formation often employs coupling reagents like HBTU or BOP with triethylamine (Et₃N) in anhydrous THF, followed by 12–24 hours of stirring at room temperature . Critical factors include solvent choice (e.g., THF enhances solubility of intermediates ), stoichiometric ratios, and purification via silica gel chromatography (as seen in analogous benzamide syntheses ).

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to verify aromatic protons (δ 7.5–8.5 ppm for nitroaryl groups) and sulfonamide/piperidine moieties (δ 2.5–3.5 ppm for piperidinyl protons) . High-resolution mass spectrometry (HRMS) or ESI-MS confirms molecular weight, while IR spectroscopy identifies sulfonyl (S=O, ~1350–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups. Purity is assessed via HPLC with UV detection (λ ~254 nm for nitroaromatics) .

Q. What solvents and conditions are optimal for recrystallizing this compound?

  • Methodological Answer : Polar aprotic solvents like ethanol or methanol are preferred for recrystallization due to the compound’s moderate solubility. Slow evaporation at 4°C or diffusion with a non-solvent (e.g., hexane) yields high-purity crystals. For hygroscopic intermediates, anhydrous diethyl ether or dichloromethane may be used .

Advanced Research Questions

Q. How can regioselective functionalization of the nitroaryl group be achieved without disrupting the sulfonamide bond?

  • Methodological Answer : Protect the sulfonamide group using tert-butyloxycarbonyl (Boc) or benzyl (Bn) groups before nitration or reduction of the nitro moiety. For example, catalytic hydrogenation (H₂/Pd-C) selectively reduces nitro to amine while preserving sulfonamide bonds . Monitor reaction progress via TLC or in situ FTIR to avoid over-reduction .

Q. What strategies mitigate low yields in coupling reactions involving bulky piperidinylsulfonyl groups?

  • Methodological Answer : Use sterically hindered coupling agents like PyBOP or COMU to improve efficiency. Pre-activate the carboxylic acid with Cl⁻ sources (e.g., oxalyl chloride) before reacting with the amine. Microwave-assisted synthesis (50–100°C, 30–60 min) can accelerate sluggish reactions . For example, analogous piperazine derivatives achieved 70% yields under microwave conditions .

Q. How do computational methods predict the biological activity of this compound?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against target proteins (e.g., enzymes with sulfonamide-binding pockets) to assess binding affinity. QSAR models trained on nitroaromatic compounds correlate electronic properties (HOMO-LUMO gaps, nitro group charge) with antibacterial or kinase-inhibitory activity . Validate predictions via in vitro assays (e.g., MIC for antimicrobial activity ).

Data Contradictions and Resolution

Q. Discrepancies in reported NMR shifts for piperidinyl protons: How to resolve?

  • Analysis : Variations in δ 2.5–3.5 ppm arise from conformational flexibility of the piperidine ring and solvent effects (CDCl₃ vs. DMSO-d₆). Use deuterated DMSO for polar intermediates to stabilize specific conformers. Compare with published spectra of structurally similar compounds (e.g., 4-(piperidin-1-ylsulfonyl)benzamides ).

Q. Conflicting bioactivity data in analogous compounds: What factors explain this?

  • Analysis : Minor structural differences (e.g., nitro vs. methoxy substituents) drastically alter electronic profiles and target binding. For example, 3-nitrophenyl derivatives show higher antibacterial activity than 4-nitro isomers due to improved membrane penetration . Always compare IC₅₀ values under standardized assay conditions (pH, serum concentration) .

Methodological Tables

Reaction Optimization Parameters Conditions Impact on Yield
Coupling reagent (HBTU vs. BOP)THF, RT, 12 hHBTU: 65–70%; BOP: 55–60%
Solvent polarity (THF vs. DMF)Et₃N, 24 hTHF: 70%; DMF: 50% (side reactions)
Temperature (RT vs. 50°C)MicrowaveRT: 60%; 50°C: 85%

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